LogP Enhancement: 1.6-Unit Lipophilicity Increase Over 3-Phenylisoxazole-5-carbaldehyde
The target compound exhibits a computed logP of 3.73, compared to 2.15 for 3-phenylisoxazole-5-carbaldehyde (CAS 72418-40-7), 2.81 for 3-(4-chlorophenyl)isoxazole-5-carbaldehyde (CAS 121769-18-4), and 2.16 for 3-(4-methoxyphenyl)isoxazole-5-carbaldehyde (CAS 933709-27-4) [1]. This logP shift of +1.58 over the parent phenyl analog reflects the contribution of the benzyloxy extension and places the compound in a distinctly more lipophilic partition space, relevant for blood-brain barrier penetration and membrane protein targeting [2].
| Evidence Dimension | Computed octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 3.73 (C₁₇H₁₃NO₃, MW 279.29) |
| Comparator Or Baseline | 3-Phenylisoxazole-5-carbaldehyde: logP = 2.15 (C₁₀H₇NO₂, MW 173.17); 3-(4-Chlorophenyl)isoxazole-5-carbaldehyde: logP = 2.81 (C₁₀H₆ClNO₂, MW 207.61); 3-(4-Methoxyphenyl)isoxazole-5-carbaldehyde: logP = 2.16 (C₁₁H₉NO₃, MW 203.19) |
| Quantified Difference | ΔlogP = +1.58 vs. 3-phenyl analog; +0.92 vs. 3-(4-chlorophenyl) analog; +1.57 vs. 3-(4-methoxyphenyl) analog |
| Conditions | Predicted/calculated logP values from multiple chemical databases (XLogP3 or ACD/Labs algorithm); not experimentally determined |
Why This Matters
A 1.6 log-unit increase corresponds to roughly 40-fold higher partition into octanol, directly impacting extraction efficiency, chromatographic retention, and bioavailability predictions in drug development workflows.
- [1] huaxuejia.cn. CAS 337355-81-4: LogP 3.73310. View Source
- [2] PubChem. 3-Phenyl-1,2-oxazole-5-carbaldehyde: Computed logP 2.2 (PubChem release 2025.09.15). View Source
